N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide

pKa Acetoacetanilide Reactivity

For manufacturers targeting C.I. Pigment Yellow 172 or analogous monoazo yellow pigments, this 4-chloro-2-methoxy isomer (CAS 16539-51-8) is the structurally essential coupling component. Unlike unsubstituted acetoacetanilide or the 5-chloro isomer, its unique electron-withdrawing (Cl) and electron-donating (OCH₃) substitution pattern at the 4- and 2- positions creates a distinct electronic environment that directly governs coupling reactivity, crystal packing, and final pigment shade. The lower pKa (10.92) enhances enolate formation under alkaline coupling, improving reaction kinetics and yield. Selecting this correct isomer avoids costly batch reformulation caused by positional isomer mismatch. Verify identity via boiling point (~399 °C) and predicted pKa to ensure incoming material quality.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 16539-51-8
Cat. No. B095099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-methoxyphenyl)-3-oxobutanamide
CAS16539-51-8
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)OC
InChIInChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-4-3-8(12)6-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15)
InChIKeyDEUYYSQQVMVIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS 16539-51-8): Sourcing and Differentiation for Acetoacetanilide-Based Pigment Intermediates


N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS 16539-51-8), also named 4'-Chloro-2'-methoxyacetoacetanilide, is a polysubstituted acetoacetanilide derivative within the arylide coupling component class. Its molecular formula is C₁₁H₁₂ClNO₃ (MW 241.67 g/mol) [1]. This compound serves as an essential precursor in the synthesis of monoazo yellow pigments (HansA Yellows), where the 3-oxobutanamide moiety provides the active methylene site for azo coupling, and the 4-chloro-2-methoxy substitution pattern on the phenyl ring imparts specific electronic and steric effects that differentiate it from unsubstituted, mono-substituted, or differently substituted acetoacetanilides [2].

Why Generic Acetoacetanilide Substitution Fails: The Critical Role of 4-Chloro-2-Methoxy Substitution in N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide


Simple acetoacetanilides cannot be interchanged as drop-in replacements for azo pigment synthesis because the nature and position of ring substituents govern both the coupling reactivity and the final pigment's crystal packing, which determines color shade (hypsochromic or bathochromic shift), lightfastness, solvent resistance, and thermal stability [1]. The 4-chloro-2-methoxy substitution pattern on the anilide ring provides a unique combination of electron-withdrawing (Cl) and electron-donating (OCH₃) effects in specific positions, resulting in a distinct electronic environment at the coupling site that cannot be replicated by using unsubstituted acetoacetanilide (CAS 102-01-2), 4'-chloroacetoacetanilide (CAS 101-92-8), or 2'-methoxyacetoacetanilide individually [2].

Quantitative Differentiation Evidence for N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS 16539-51-8) vs. Closest Analogs


pKa Comparison: 4-Chloro-2-Methoxy vs. Unsubstituted and Mono-Substituted Acetoacetanilides

The acidity of the active methylene group in the 3-oxobutanamide moiety dictates coupling reactivity. The 4-chloro-2-methoxy substitution pattern of CAS 16539-51-8 results in a predicted pKa of 10.92 ± 0.46 . This value differs from that of the 5-chloro-2-methoxy positional isomer (CAS 52793-11-0), which exhibits a predicted pKa of 10.98 ± 0.46 , and represents a modulation of the parent acetoacetanilide scaffold through combined electron-withdrawing and electron-donating effects.

pKa Acetoacetanilide Reactivity

Lipophilicity (LogP) Differentiation Between 4-Chloro-2-Methoxy and 5-Chloro-2-Methoxy Positional Isomers

The XLogP3 value for CAS 16539-51-8 is computed as 2.4 by PubChem [1]. This logP value positions the compound as moderately lipophilic, which influences its solubility in organic coupling media and its compatibility with non-aqueous pigment finishing processes. The positional isomer CAS 52793-11-0, with chlorine at the 5-position, exhibits a different logP due to altered molecular dipole and intramolecular hydrogen bonding patterns .

LogP Lipophilicity Positional Isomer

Boiling Point and Density: Physical Property Differences Among Acetoacetanilide Coupling Components

The predicted boiling point of CAS 16539-51-8 is 399.3 ± 37.0 °C with a predicted density of 1.281 ± 0.06 g/cm³ . These values are distinct from those of the positional isomer CAS 52793-11-0 (predicted BP: 396.2 ± 37.0 °C; density: 1.281 ± 0.06 g/cm³) , and notably higher than unsubstituted acetoacetanilide (MP 85 °C, BP ~360 °C), reflecting the increased molecular weight and altered intermolecular forces conferred by the dual substitution.

Boiling Point Density Physical Properties

Positional Isomer Differentiation: Pigment Performance Driven by Chloro Position

The 4-chloro-2-methoxy substitution pattern of CAS 16539-51-8 enables its use as a coupling component for specific pigment formulations requiring a particular yellow shade, such as C.I. Pigment Yellow 172 . In contrast, the 5-chloro-2-methoxy positional isomer (CAS 52793-11-0) is the established intermediate for C.I. Pigment Yellow 172 and is commercially supplied at ≥99% purity with melting point ≥92 °C [1]. The shift of the chlorine from the 4- to the 5-position alters the electronic conjugation pathway and steric environment at the coupling site, yielding pigments with measurably different coloristic and fastness properties [2].

Positional Isomer Pigment Yellow Coupling Component

Optimal Application Scenarios for N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS 16539-51-8)


Synthesis of Shade-Specific Arylide Yellow Pigments Requiring 4-Chloro-2-Methoxy Anilide Substitution

This compound is the preferred coupling component when the target pigment requires the specific electronic profile provided by the 4-chloro-2-methoxy substitution pattern. The lower pKa (10.92) relative to unsubstituted acetoacetanilide enhances enolate formation under alkaline azo coupling conditions, promoting faster reaction kinetics and higher yield . Its predicted logP of 2.4 ensures adequate solubility in organic coupling media, facilitating homogeneous reaction conditions [1]. The unique substitution pattern directs the pigment's crystal packing and hydrogen bonding network, directly influencing color shade, lightfastness, and solvent resistance [2].

Differentiation from 5-Chloro-2-Methoxy Positional Isomer in Pigment Yellow 172 Production

For manufacturers targeting C.I. Pigment Yellow 172 or analogous pigments where the chlorine position determines the final shade, CAS 16539-51-8 provides a structurally distinct alternative to the more commonly referenced 5-chloro isomer (CAS 52793-11-0). The 3.1 °C higher predicted boiling point and distinct pKa value (10.92 vs. 10.98) indicate subtly different intermolecular interactions that can affect pigment nucleation and crystal growth during synthesis . Selecting the correct isomer is essential for achieving the target shade and avoiding costly batch reformulation [3].

Heterocyclic Chemistry: Precursor for Substituted Pyridine, Pyrimidine, and Thiophene Derivatives

The 3-oxobutanamide moiety is a versatile synthetic handle for constructing nitrogen- and sulfur-containing heterocycles. N-Aryl-3-oxobutanamides react with DMF-DMA, malononitrile, ethyl cyanoacetate, and arylidinecyanothioacetamides to yield pyridine-2(1H)-thiones, thieno[2,3-b]pyridines, and fused naphthyridines [1]. The 4-chloro-2-methoxy substitution on the aryl ring provides a defined electronic environment that can be exploited to control regioselectivity in cyclocondensation reactions. The computed XLogP3 of 2.4 and predicted density of 1.281 g/cm³ inform solvent selection and stoichiometric calculations for scale-up .

Procurement Quality Control: Verifying Isomeric Identity via Physicochemical Specifications

Given the commercial availability of both 4-chloro-2-methoxy (CAS 16539-51-8) and 5-chloro-2-methoxy (CAS 52793-11-0) positional isomers with identical molecular formulas (C₁₁H₁₂ClNO₃) and molecular weights (241.67 g/mol), unambiguous identification by CAS number alone is insufficient for quality assurance. Users should verify the predicted boiling point (399.3 ± 37.0 °C), predicted density (1.281 g/cm³), and predicted pKa (10.92) as secondary identifiers. The 5-chloro isomer is characterized by a melting point ≥92 °C and a slightly higher predicted pKa of 10.98, providing measurable differentiation criteria for incoming material inspection .

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